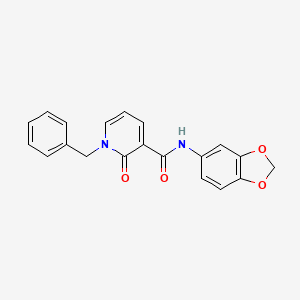

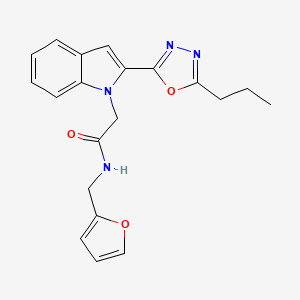

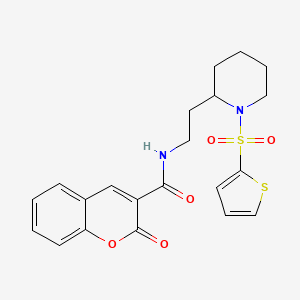

![molecular formula C18H18N2O3S2 B2527729 N-(4,7-二甲氧基苯并[d]噻唑-2-基)-3-(苯硫基)丙酰胺 CAS No. 868368-61-0](/img/structure/B2527729.png)

N-(4,7-二甲氧基苯并[d]噻唑-2-基)-3-(苯硫基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide" is a chemically synthesized molecule that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as benzenesulfonamides, benzo[d]thiazole derivatives, and propanamides have been synthesized and evaluated for their biochemical properties and potential therapeutic applications. These compounds have shown a range of activities, from inhibiting enzymes involved in metabolic pathways to exhibiting antitumor properties and modulating receptor activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including directed lithiation, aryne-mediated cyclization, and quenching of aryllithium intermediates with electrophiles . Another method includes the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . These synthetic routes are indicative of the complexity involved in constructing such molecules, which often require careful control of reaction conditions and purification steps to achieve the desired products.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related thiadiazolo[2,3-a]pyrimidin-2-ylidene propanamide derivative has been determined, providing insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions that could influence biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the dimethoxybenzenesulfonyl group and the phenylthio moiety. These groups can participate in various chemical reactions, including those that lead to the inhibition of enzymes or modulation of receptor activity. For example, benzenesulfonamides have been shown to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, are crucial for their potential therapeutic application. Poor water solubility can limit the bioavailability of a compound, necessitating the exploration of chemical modifications to improve pharmacological properties. For instance, a related arylsulfonamide analog with poor water solubility has been modified to enhance its function as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor . Additionally, the presence of specific substituents can significantly affect the biological activity, as seen in the structure-activity relationship studies of glucocorticoid receptor modulators .

科学研究应用

光催化制氢

该化合物已被研究用于其作为聚合物光催化剂在水分解制氢中的潜力。研究人员探索了其硫化物氧化调控,特别是在构建砜基双受体共聚物方面的应用。 这些共聚物在可见光照射下表现出有希望的光催化活性,使其成为可持续能源生产的宝贵材料 .

聚合物太阳能电池 (PSC)

在聚合物太阳能电池领域,N-(4,7-二甲氧基苯并[d]噻唑-2-基)-3-(苯硫基)丙酰胺可作为电子受体。三元 PSC,包含三个活性层组分(两个供体与一个受体或反之亦然),已被探索用于提高功率转换效率 (PCE)。 该化合物的独特特性有助于提高 PSC 的性能 .

光催化效率的材料设计策略

该化合物的结构和官能团提供了一种替代材料设计策略,以提高光催化效率。通过微调其性能,研究人员旨在克服与传统光催化剂相关的局限性。 研究其在各种环境中的行为并优化其结构可以导致可持续能源转换的突破 .

合成方法和功能化

研究人员开发了一种通用的方法来获取 4,8-功能化苯并[1,2-b:4,5-b′]二噻吩 (BDT),包括该化合物。Pd 介导的偶联反应,如 Suzuki–Sonogashira 偶联和碳-硫键形成,能够使 BDT 的功能化变得简单。 这种通用的平台允许构建多种基于 BDT 的材料,用于各种应用 .

有机电子学中的吸电子特性

由于其吸电子特性,N-(4,7-二甲氧基苯并[d]噻唑-2-基)-3-(苯硫基)丙酰胺可以被整合到有机电子器件中。研究人员正在探索其在场效应晶体管、有机光伏和其他光电应用中的应用。 其独特的结构和电子特性有助于器件性能 .

生物学和药物应用

虽然探索较少,但该化合物的结构特征也可能在生物学和医学领域找到相关性。研究其与生物靶标(如酶或受体)的相互作用,可以揭示潜在的治疗应用。 然而,该领域还需要进一步研究 .

未来方向

作用机制

Target of Action

The compound belongs to the class of benzo[d]thiazol derivatives. Compounds in this class have been found to exhibit various biological activities, including anti-cancer , anti-inflammatory, and antimicrobial effects. The specific targets of this compound would depend on its exact structure and functional groups.

Biochemical Pathways

Benzo[d]thiazol derivatives have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . .

属性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDDZWIOIGHNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

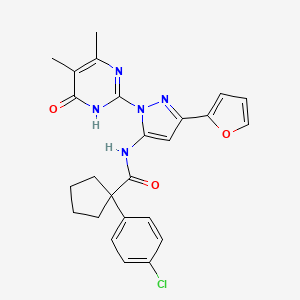

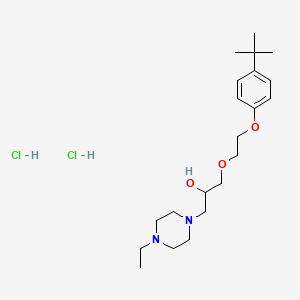

![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)

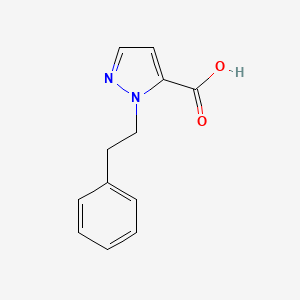

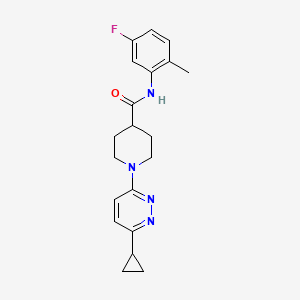

![3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2527655.png)

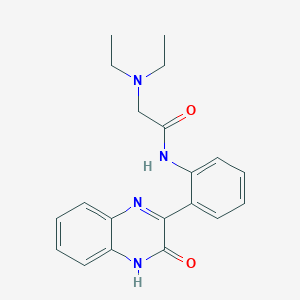

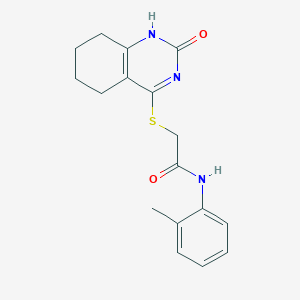

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)

![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)